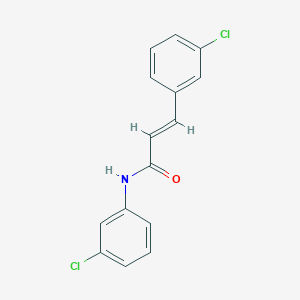![molecular formula C32H34N2O3 B329890 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329890.png)
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a dimethyl substitution on the benzodiazepine core.
Preparation Methods
The synthesis of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common synthetic route starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to a series of reactions to form the final benzodiazepine structure . The key steps include:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-benzyloxyphenol with appropriate reagents to introduce the benzyloxy group.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Substitution reactions: Introduction of the dimethyl and methylpropanoyl groups through substitution reactions.
Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anxiolytic and hypnotic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects . The molecular targets and pathways involved include the modulation of chloride ion channels and the regulation of neurotransmitter release.
Comparison with Similar Compounds
Compared to other benzodiazepines, 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the benzyloxyphenyl group and the dimethyl substitution. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
These compounds share the benzodiazepine core but differ in their substituents and pharmacological profiles.
Properties
Molecular Formula |
C32H34N2O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
9,9-dimethyl-5-(2-methylpropanoyl)-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-21(2)31(36)34-27-13-9-8-12-25(27)33-26-18-32(3,4)19-28(35)29(26)30(34)23-14-16-24(17-15-23)37-20-22-10-6-5-7-11-22/h5-17,21,30,33H,18-20H2,1-4H3 |
InChI Key |
WYEZSJGZOFQIJS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B329807.png)
![Methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B329808.png)
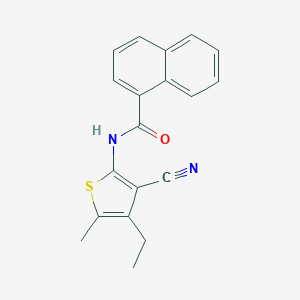
![Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329810.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-fluorobenzamide](/img/structure/B329815.png)
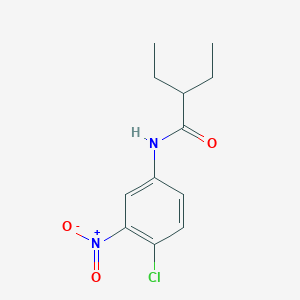
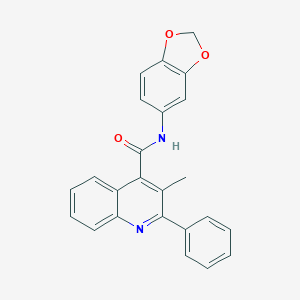
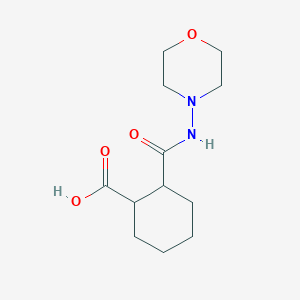
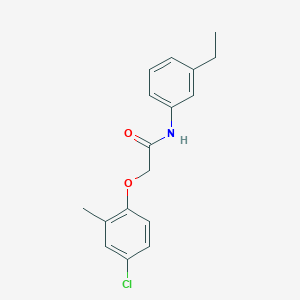
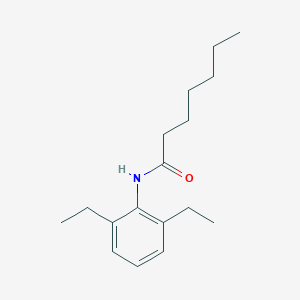
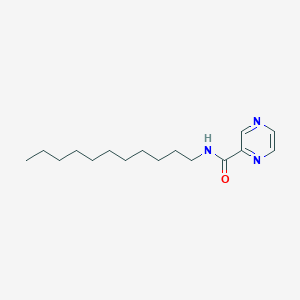
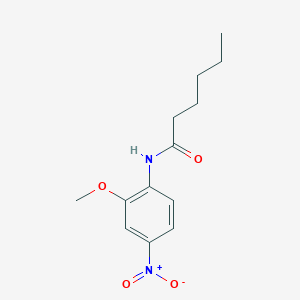
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329830.png)
